5-Methoxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
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Overview
Description
5-Methoxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a heterocyclic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a pyrrolo[1,2-c]imidazole core with a methoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione can be achieved through several methods. One practical route involves the N–H functionalization of pyrrole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole (CDI) in the presence of a base under microwave conditions . This method is advantageous as it is free of work-up and does not require column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Methoxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents at various positions on the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acids, while substitution reactions can produce a variety of substituted imidazole derivatives.
Scientific Research Applications
5-Methoxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of functional materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Methoxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]indole-1,3-diones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrole-imidazole derivatives: These derivatives are known for their diverse biological properties and are used in medicinal chemistry.
Uniqueness
5-Methoxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C7H10N2O3 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
5-methoxy-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
InChI |
InChI=1S/C7H10N2O3/c1-12-5-3-2-4-6(10)8-7(11)9(4)5/h4-5H,2-3H2,1H3,(H,8,10,11) |
InChI Key |
FXFHTJRAWIZBAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC2N1C(=O)NC2=O |
Origin of Product |
United States |
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